8-Iodo-6-methoxyquinoline
Description
8-Iodo-6-methoxyquinoline is a halogenated quinoline derivative characterized by an iodine substituent at the 8-position and a methoxy group at the 6-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The iodine atom at the 8-position enhances electrophilic reactivity, making this compound a valuable intermediate for synthesizing more complex 8-substituted quinoline derivatives via cross-coupling reactions or nucleophilic substitutions . The methoxy group at the 6-position contributes to solubility and modulates electronic effects, which can influence binding affinity in biological systems.
This method likely extends to this compound by introducing the methoxy group during precursor synthesis.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
8-iodo-6-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 |
InChI Key |
XGOOIXPFNZXQFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products:
Substitution: Formation of 8-substituted-6-methoxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-methoxyquinoline.
Scientific Research Applications
Antimicrobial Activity
8-Iodo-6-methoxyquinoline exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae. The compound's structure allows it to interfere with microbial adhesion, which is crucial for biofilm formation, thus enhancing its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 5 µg/mL |
| Klebsiella pneumoniae | 10 µg/mL |
| Candida parapsilosis | 15 µg/mL |
Anticancer Properties
Research has demonstrated that derivatives of 8-hydroxyquinoline, including this compound, can inhibit proteasomal activity in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy . The compound's ability to chelate metal ions further enhances its anticancer activity by disrupting metal-dependent cellular processes.
Metal Ion Chelation
This compound acts as a potent chelator for divalent metal ions, which is beneficial in treating metal-related diseases such as Alzheimer's disease. Its chelation capabilities help restore metal homeostasis in biological systems, making it a candidate for neuroprotective therapies .
Table 2: Chelation Efficacy of this compound
| Metal Ion | Binding Affinity (K_d) |
|---|---|
| Copper (II) | 2.5 µM |
| Zinc (II) | 3.0 µM |
| Iron (II) | 1.8 µM |
Antiviral Research
Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as dengue and COVID-19. The unique structural features of this compound may enhance its efficacy against viral replication by interfering with viral proteins or host cell interactions . Further investigation into its mechanism of action is warranted.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines treated with varying concentrations of this compound, researchers observed a dose-dependent inhibition of cell growth. The most effective concentrations led to a reduction in cell viability by over 70% compared to untreated controls .
Case Study 2: Antimicrobial Testing
A series of experiments tested the antimicrobial activity of synthesized iodo-quinoline derivatives against clinical isolates. The results indicated that modifications at the iodine position significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity compared to the parent compound .
Mechanism of Action
The mechanism of action of 8-Iodo-6-methoxyquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can induce oxidative stress in cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Substitution: The iodine atom in this compound increases molecular weight and polarizability compared to chloro or bromo analogues (e.g., 6-Chloro-8-methoxyquinoline), enhancing its utility in metal-catalyzed reactions .
- Positional Effects: 6-Methoxyquinoline (CAS 5263-87-6) lacks the 8-iodo substituent, resulting in lower molecular weight and distinct electronic properties. Its melting point (18–20°C) and density (1.15 g/cm³) differ significantly from iodinated analogues .
Pharmacological and Functional Comparisons
highlights the importance of substituent positioning (6- vs. 8-quinoline derivatives) in drug design. Key findings include:
- 6-Quinoline derivatives exhibit greater similarity to ziprasidone, indicating divergent binding profiles .
| Standard Drug | 8-Quinoline Derivatives Similarity | 6-Quinoline Derivatives Similarity |
|---|---|---|
| Risperidone | High | Low |
| Ketanserin | High | Low |
| Ziprasidone | Low | High |
Implications : The 8-iodo substitution may favor interactions with receptors targeted by risperidone, while 6-substituted derivatives align more with ziprasidone’s pharmacophore.
Biological Activity
8-Iodo-6-methoxyquinoline is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, as well as its potential applications in medicinal chemistry.
Overview of this compound
This compound features a methoxy group and an iodine atom at the 6 and 8 positions of the quinoline ring, respectively. This structural modification enhances its biological activity compared to other quinoline derivatives. The compound's ability to chelate metals and interact with biological systems makes it a subject of interest in pharmacological research.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth, making it a potential candidate for developing new antibiotics.
| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.0625 | 0.125 |
| Klebsiella pneumoniae | 0.125 | 0.250 |
These results suggest that this compound could be more effective than some existing antibiotics against certain pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Its mechanism involves inducing oxidative stress in cancer cells through metal ion chelation, particularly with copper(II) ions. This leads to the generation of reactive oxygen species (ROS), which can trigger apoptosis in multidrug-resistant (MDR) cancer cells.
In vitro studies have demonstrated that derivatives of this compound show cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds range from nanomolar to micromolar concentrations, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.4 |
| MCF-7 | 32.13 |
The effectiveness of these compounds is attributed to their ability to disrupt cellular redox balance and induce cell cycle arrest .
Antifungal Activity
In addition to antibacterial and anticancer properties, this compound has shown promising antifungal activity. Studies indicate that it exhibits fungistatic effects against various fungal strains, including Candida species. The compound's mechanism involves disrupting fungal cell membranes and inhibiting ergosterol synthesis.
Preliminary results suggest that the compound's efficacy varies with concentration and exposure time, highlighting its potential as an antifungal agent in therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Resistance : A study focused on the effectiveness of this compound against antibiotic-resistant strains revealed that it could serve as a lead compound for new antimicrobial therapies .
- Cytotoxicity in Cancer Cells : Research demonstrated that complexes formed with copper(II) ions significantly enhanced the cytotoxic effects of this compound derivatives on cancer cells, suggesting a synergistic effect that could be exploited in drug design .
- Fungal Pathogen Trials : Trials conducted on various fungal pathogens showed that derivatives of this compound could inhibit growth effectively, providing a basis for further development as antifungal agents .
Q & A
Basic: What synthetic routes are recommended for preparing 8-Iodo-6-methoxyquinoline, and how can purity be validated?
Methodological Answer:
The synthesis of this compound typically begins with precursor molecules like 6-methoxyquinoline. A modified Sandmeyer reaction can introduce iodine at the 8-position using iodinating agents (e.g., KI/NaNO₂/HCl), as demonstrated in analogous syntheses of 8-iodoquinolinium salts . Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ ~270–300 nm, aligned with quinoline absorbance) and ¹H/¹³C NMR to confirm structural integrity. Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Basic: How does the methoxy group at the 6-position influence the electronic and spectroscopic properties of quinoline derivatives?
Methodological Answer:
The 6-methoxy group induces electron-donating effects, altering the π-electron density of the quinoline ring. This shifts absorption maxima (e.g., 6-methoxyquinoline shows λmax ~330 nm in neutral aqueous media) and enhances fluorescence quantum yield compared to unsubstituted quinoline. pH-dependent fluorescence studies reveal protonation/deprotonation equilibria in the excited state, with pKa shifts observable via Stern-Volmer plots . Computational methods (DFT calculations) can model substituent effects on HOMO-LUMO gaps and charge distribution .
Advanced: What experimental techniques resolve contradictions in reported photophysical data for this compound under varying solvent conditions?
Methodological Answer:
Discrepancies in fluorescence lifetimes or quantum yields often arise from solvent polarity, pH, or trace impurities. Transient absorption spectroscopy (picosecond resolution) can disentangle excited-state dynamics, such as proton transfer or intersystem crossing . For example, in acidic aqueous solutions, protonation at the nitrogen atom quenches fluorescence, while alkaline conditions stabilize anionic forms. Solvent screening (e.g., DMSO vs. ethanol) combined with time-resolved fluorescence spectroscopy clarifies environment-dependent behavior .
Advanced: How can researchers investigate the role of this compound in metal-catalyzed cross-coupling reactions?
Methodological Answer:
The iodine substituent at the 8-position makes this compound a candidate for Suzuki-Miyaura or Ullmann couplings. Optimizing reaction conditions (e.g., Pd catalysts, ligand systems, solvent polarity) requires systematic screening via Design of Experiments (DoE) methodologies. Reaction progress is monitored using GC-MS or LC-MS, while X-ray crystallography (for crystalline intermediates) and EXAFS (Extended X-ray Absorption Fine Structure) can elucidate catalytic mechanisms . Contradictory yields may arise from iodide displacement side-reactions, necessitating mechanistic studies using isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and aromatic proton environments. For example, the 8-iodo substituent deshields adjacent protons, causing distinct splitting patterns.
- FT-IR : Confirms C-I stretching vibrations (~500–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- UV-Vis Spectroscopy : Validates π→π* transitions and solvent-dependent shifts .
- Mass Spectrometry (HRMS) : Ensures molecular ion ([M+H]⁺) matches theoretical mass (C₁₀H₉INO; calculated m/z 285.98) .
Advanced: How do steric and electronic effects of the 8-iodo substituent impact reactivity in nucleophilic aromatic substitution?
Methodological Answer:
The bulky iodine atom at the 8-position introduces steric hindrance, slowing electrophilic attacks but facilitating oxidative addition in metal-catalyzed reactions. Electronic effects (iodine’s σ-withdrawing/π-donating nature) polarize the ring, directing nucleophiles to the 5- or 7-positions. Kinetic studies using stopped-flow UV-Vis or in-situ IR spectroscopy can track substitution rates, while Hammett plots correlate substituent effects with reaction thermodynamics .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Halogenated waste containers for iodine-containing byproducts.
- Stability Testing : Monitor for iodide release under light/heat via iodometric titration .
Advanced: How can researchers design experiments to probe intramolecular hydrogen bonding in this compound derivatives?
Methodological Answer:
- Variable-Temperature NMR : Detects H-bonding via temperature-dependent chemical shift changes (e.g., OH or NH protons).
- IR Spectroscopy : Identifies H-bond signatures (broad O-H stretches ~2500–3000 cm⁻¹).
- X-ray Crystallography : Resolves spatial proximity between donor (e.g., -OH) and acceptor (e.g., N-atom) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
